Boc-Lys(Ac)-AMC, short for tert-Butyloxycarbonyl-Lysine(Acetyl)-7-amido-4-methylcoumarin, is a fluorogenic substrate specifically designed for the in vitro assay of histone deacetylase (HDAC) activity [, , ]. It belongs to a class of synthetic peptides incorporating a fluorophore, 7-amido-4-methylcoumarin (AMC), that is initially quenched but becomes fluorescent upon enzymatic cleavage [, , ].
HDACs are a family of enzymes that remove acetyl groups from lysine residues on histone proteins, playing a crucial role in regulating gene expression [, ]. Boc-Lys(Ac)-AMC allows researchers to monitor HDAC activity by measuring the fluorescence generated upon its deacetylation [, , ].
Boc-Lys(Ac)-AMC is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of peptide sequences. The compound has been utilized in various studies to assess the activity of different histone deacetylases across various organisms, particularly in bacterial and human systems .
Boc-Lys(Ac)-AMC falls under the category of fluorogenic substrates. These compounds release a fluorescent signal upon enzymatic cleavage, enabling real-time monitoring of enzymatic activity. It is specifically classified as a substrate for histone deacetylases, which are enzymes involved in the modification of histones and regulation of gene expression.
The synthesis of Boc-Lys(Ac)-AMC typically involves solid-phase peptide synthesis. The process begins with the attachment of a Boc-protected lysine residue to a solid support, followed by acetylation at the epsilon amino group using acetic anhydride or acetyl chloride. The final step includes conjugation with 7-amido-4-methylcoumarin to yield the desired fluorogenic substrate.
Boc-Lys(Ac)-AMC consists of a lysine backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and an acetyl group on the epsilon amino group. The structure can be represented as follows:
Boc-Lys(Ac)-AMC undergoes deacetylation when exposed to histone deacetylases, releasing the acetyl group and producing a fluorescent signal from the 7-amido-4-methylcoumarin moiety.
The mechanism involves the binding of Boc-Lys(Ac)-AMC to histone deacetylases, which catalyze the removal of the acetyl group from lysine residues. This reaction alters histone structure and function, impacting gene expression regulation.
Kinetic studies have shown that various histone deacetylases exhibit different affinities for Boc-Lys(Ac)-AMC, indicating its utility in determining enzyme specificity and activity .
Boc-Lys(Ac)-AMC has numerous applications in scientific research:
Boc-Lys(Ac)-AMC (tert-butoxycarbonyl-Nε-acetyl-L-lysine-7-amido-4-methylcoumarin) is a cell-permeable fluorogenic substrate extensively employed for monitoring histone deacetylase (HDAC) activity in biochemical, cellular, and clinical settings. Its structure comprises three functional elements:
Upon HDAC-mediated deacetylation, the substrate becomes susceptible to trypsin cleavage, which liberates the highly fluorescent AMC moiety (Exmax = 355–360 nm; Emmax = 460 nm). This two-step reaction enables precise quantification of deacetylase activity through fluorescence intensity measurements, making it ideal for high-throughput screening (HTS) of HDAC inhibitors and pharmacodynamic studies [1] [6].
Table 1: Key Features of Boc-Lys(Ac)-AMC in HDAC Assays
Property | Specification | Application Significance |
---|---|---|
Cell Permeability | Demonstrated in cultured mammalian cells | Enables live-cell HDAC activity monitoring |
Dynamic Range | Linear detection of 0.1–20 µM deacetylated product | Suitable for kinetic studies & inhibitor screening |
HDAC Isoform Compatibility | Class I (HDAC1/2/3/8), Class IIb (HDAC6), Class IV | Broad utility across multiple HDAC classes |
Assay Format | Homogeneous, plate-based fluorescence readout | Adaptable to HTS and clinical pharmacodynamics |
In clinical pharmacodynamics, Boc-Lys(Ac)-AMC has been instrumental in evaluating HDAC inhibitor effects ex vivo. For example, studies with MGCD0103 demonstrated sustained (>48 hr) HDAC inhibition in peripheral white blood cells from cancer patients, correlating with histone hyperacetylation—a critical biomarker for epigenetic drug efficacy [6].
Boc-Lys(Ac)-AMC provides a biochemical tool to dissect HDAC catalytic mechanisms and allosteric regulation. Class I/II HDACs are zinc-dependent hydrolases that catalyze acetyl-lysine hydrolysis via a conserved active site featuring:
The substrate’s acetyl-lysine moiety inserts into the HDAC catalytic tunnel, where Zn2+ polarizes the carbonyl group, facilitating nucleophilic attack by a metal-bound hydroxide ion. This forms a tetrahedral intermediate that collapses into deacetylated lysine and acetate upon protonation. Structural studies of the SIN3B-HDAC complex reveal that accessory proteins (e.g., PHF12, MORF4L1) enhance catalysis by repositioning a "gate loop" within the catalytic tunnel, optimizing substrate contact with key residues [8].
Table 2: Catalytic Parameters of HDAC Isozymes Using Boc-Lys(Ac)-AMC
HDAC Isoform | KM (µM) | IC50 for SAHA (nM) | Key Catalytic Residues |
---|---|---|---|
HDAC1 | 58.9 [1] | 374 [1] | H141, D176, Zn2+ site |
HDAC2 | Similar to HDAC1 | 350–400 | H145, D181, Zn2+ site |
HDAC6 | Not reported | 15–20 | Two catalytic domains |
HDAC4 | Not applicable | Structure-dependent [4] | H976 (conformational switch) |
Boc-Lys(Ac)-AMC has also illuminated isoform-specific differences. While HDAC1 exhibits a KM of 58.9 µM [1], class IIa HDACs (e.g., HDAC4) show reduced activity toward acetylated peptides due to active-site polymorphisms. The H976 residue in HDAC4 adopts an "out-conformation," limiting access to the foot pocket—a selectivity determinant exploited by isoform-specific inhibitors [4].
HDAC-mediated deacetylation of histone lysines is a principal mechanism of epigenetic gene silencing. Boc-Lys(Ac)-AMC-based assays quantitatively link HDAC inhibition to transcriptional derepression through:
In preclinical models, Boc-Lys(Ac)-AMC detected HDAC inhibition in vivo that correlated with:
Table 3: Epigenetic Consequences of HDAC Inhibition Monitored via Boc-Lys(Ac)-AMC
Biological Process | Assay Readout | Functional Outcome |
---|---|---|
Histone Deacetylation | Reduced AMC fluorescence in cellular assays | Chromatin condensation & gene silencing |
Inhibitor Treatment | Increased AMC signal vs. controls | H3/H4 hyperacetylation & transcriptional activation |
Tumor Suppressor Induction | p21 mRNA/protein levels | Cell cycle arrest and apoptosis in malignancies |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: